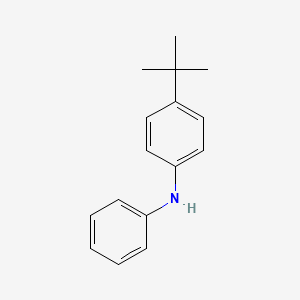
4-tert-butyl-N-phenylaniline
Cat. No. B1339082
Key on ui cas rn:
4496-49-5
M. Wt: 225.33 g/mol
InChI Key: UOMXLEWVJZEVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05707747
Procedure details


8.2 g (0.061 mol) of acetanilide, 19.2 g (0.090 mol) of p-tertiarybutylbromobenzene, 9.95 g (0.072 mol) of anhydrous potassium carbonate, and 0.50 g (0.008 mol) of copper powder were mixed. The reaction mixture was then allowed to undergo reaction at a temperature of 190° C. to 203° C. for 23 hours. The reaction product was then extracted with 75 ml of toluene. The insoluble contents were removed by filtration. The filtrate was then concentrated to dryness. The concentrate was then dissolved in 30 ml of isoamyl alcohol. The material was then hydrolyzed with 1.1 g of water and 7.9 g (0.12 mol) of 85% potassium hydroxide at a temperature of 125° C. The material was then subjected to steam distillation to distill off isoamyl alcohol and excess p-tertiarybutylbromobenzene. The residue was extracted with 80 ml of toluene, washed with water, and then concentrated to dryness. The concentrate was then recrystallized from 100 ml of n-hexane to obtain 8.1 g (yield: 58.9%) of N-phenyl-p-tertiarybutylaniline.



Name
copper
Quantity
0.5 g
Type
catalyst
Reaction Step One



Yield
58.9%
Identifiers


|
REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=O)C.[C:11]([C:15]1[CH:20]=[CH:19][C:18](Br)=[CH:17][CH:16]=1)([CH3:14])([CH3:13])[CH3:12].C(=O)([O-])[O-].[K+].[K+].[OH-].[K+]>[Cu].O>[C:5]1([NH:4][C:18]2[CH:19]=[CH:20][C:15]([C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:16][CH:17]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
19.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)Br
|
|
Name
|
|
|
Quantity
|
9.95 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
copper
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Step Two
|
Name
|
|
|
Quantity
|
7.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction at a temperature of 190° C. to 203° C. for 23 hours
|
|
Duration
|
23 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction product was then extracted with 75 ml of toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The insoluble contents were removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was then concentrated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The concentrate was then dissolved in 30 ml of isoamyl alcohol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at a temperature of 125° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The material was then subjected to steam distillation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
to distill off isoamyl alcohol and excess p-tertiarybutylbromobenzene
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted with 80 ml of toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The concentrate was then recrystallized from 100 ml of n-hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=C(C=C1)C(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.1 g | |
| YIELD: PERCENTYIELD | 58.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
